molecular formula C11H22N2O3 B6598903 tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate CAS No. 1602694-65-4

tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Cat. No. B6598903
CAS RN: 1602694-65-4
M. Wt: 230.30 g/mol
InChI Key: NRCWPEONLURCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate, or TBAMMC, is an organic compound with a wide range of applications in scientific research. This versatile compound is used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a catalyst for reactions, and as a biological agent to study biochemical and physiological effects. TBAMMC is a highly versatile compound, and its use in scientific research has been increasing in recent years.

Scientific Research Applications

TBAMMC has a wide range of applications in scientific research. It is used as a reagent for the synthesis of other compounds, as a catalyst for reactions, and as a biological agent to study biochemical and physiological effects. TBAMMC has been used in the synthesis of a variety of compounds, including the synthesis of nucleosides, the synthesis of organometallic complexes, and the synthesis of peptides. TBAMMC has also been used as a catalyst for the synthesis of polymers and for the hydrolysis of esters. In addition, TBAMMC has been used as a biological agent to study the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

TBAMMC is a highly versatile compound that can be used in a variety of ways. It can act as a reagent for the synthesis of other compounds, as a catalyst for reactions, and as a biological agent to study biochemical and physiological effects. TBAMMC can act as a reagent for the synthesis of other compounds by forming a covalent bond with the desired compound. TBAMMC can also act as a catalyst for reactions by providing a reactive environment for the reaction to take place. Finally, TBAMMC can act as a biological agent to study the biochemical and physiological effects of drugs and other compounds by binding to specific receptors and activating or inhibiting certain biochemical pathways.
Biochemical and Physiological Effects
TBAMMC has been used as a biological agent to study the biochemical and physiological effects of drugs and other compounds. TBAMMC has been shown to bind to specific receptors and activate or inhibit certain biochemical pathways. For example, TBAMMC has been shown to activate the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. TBAMMC has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, TBAMMC has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

TBAMMC is a highly versatile compound that can be used in a variety of ways. It has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst for reactions, and as a biological agent to study biochemical and physiological effects. The main advantage of using TBAMMC in lab experiments is its versatility. TBAMMC can be used in a variety of ways, making it a useful tool for scientists. However, TBAMMC also has some limitations. It is not as stable as other compounds, and it is more difficult to handle due to its volatility. In addition, TBAMMC is more expensive than other compounds, making it more difficult to obtain.

Future Directions

The use of TBAMMC in scientific research has been increasing in recent years, and there are many potential future directions for its use. One potential future direction is the use of TBAMMC as a catalyst for the synthesis of polymers. TBAMMC could also be used as a biological agent to study the biochemical and physiological effects of drugs and other compounds, such as the effects of drugs on the nervous system. In addition, TBAMMC could be used to study the effects of environmental toxins on the human body. Finally, TBAMMC could be used in the development of new drugs or drug delivery systems.

Synthesis Methods

TBAMMC can be synthesized by a variety of methods, including the Williamson ether synthesis, the oxidative elimination of the corresponding alcohol, and the Friedel-Crafts reaction. The Williamson ether synthesis involves the reaction of a tert-butyl alcohol with an amine, such as morpholine, in the presence of a strong base, such as sodium hydroxide. The oxidative elimination of the corresponding alcohol involves the reaction of the tert-butyl alcohol with an oxidizing agent, such as potassium permanganate, in the presence of a strong base, such as sodium hydroxide. The Friedel-Crafts reaction involves the reaction of a tert-butyl alcohol with an acid chloride, such as chloroacetic acid, in the presence of a Lewis acid, such as aluminum chloride.

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCWPEONLURCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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